N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a substituted acetamide moiety and a 2-chlorobenzyl group. The 2-hydroxyethyl substituent at the pyrazolo[3,4-d]pyrimidine core enhances solubility, while the 2-chlorophenylmethyl group may influence target binding affinity through steric and electronic effects . Limited direct pharmacological data are available for this compound, but its structural features align with bioactive pyrimidine derivatives reported in medicinal chemistry literature .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c17-13-4-2-1-3-11(13)7-18-14(24)9-21-10-19-15-12(16(21)25)8-20-22(15)5-6-23/h1-4,8,10,23H,5-7,9H2,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHDOPWGIIHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl moiety, a pyrazolo-pyrimidine core, and an acetamide group. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Recent research has demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a quinazolinone moiety have shown promising results against various bacterial strains. In vitro studies have indicated that certain derivatives display activity comparable to standard antimicrobial agents like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| Compound A | Antibacterial | 32 | Ciprofloxacin |
| Compound B | Antifungal | 16 | Fluconazole |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been assessed through various assays, including the MTT assay, which measures cell viability in response to treatment. Studies have indicated that compounds with similar structural features can inhibit cancer cell proliferation effectively. For example, compounds derived from quinazolinone have been reported to act as inhibitors for several cancer-related pathways, including those involving aurora kinases and EGFR .
Case Study: Anticancer Evaluation
In a study evaluating the anticancer activity against human colon cancer (HCT116) and mouse macrophage leukemia (RAW 264.7) cell lines, the compound demonstrated an IC50 value indicative of significant cytotoxicity. The results were obtained after 72 hours of incubation at various concentrations, revealing a dose-dependent response.
Table 2: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| HCT116 | This compound | TBD | [Source] |
| RAW 264.7 | Similar Derivative | 15 | [Source] |
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of the compound with specific biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and microbial resistance mechanisms. The use of software like Schrodinger's Maestro allows researchers to visualize these interactions and predict biological outcomes based on structural compatibility .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to pyrazolo[3,4-d]pyrimidines, pyrimidine-acetamides, and related heterocycles to highlight structural and functional distinctions.
Core Scaffold Modifications
Example 1 : 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide (CAS: 778623-11-3)
- Structural Difference : The 3-chlorophenyl substituent vs. the 2-chlorophenylmethyl group in the target compound.
- Synthesis : Prepared via nucleophilic substitution of 2-chloro-N-methylacetamide with pyrazolo[3,4-d]pyrimidine intermediates .
Example 2: N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide
- Structural Difference: Incorporates a thiophene ring and cyclobutylamino group.
- Implications : Thiophene enhances π-stacking interactions, while the cyclobutyl group introduces conformational rigidity, improving selectivity for kinase targets .
Substituent Variations in Pyrazolo[3,4-d]pyrimidines
Example 3: 2-[4-[1-(Furan-2-yl)-ethylamino]-pyrazolo[3,4-d]-pyrimidin-1-yl]-ethanol
- Structural Difference: Furan-2-yl and ethanol substituents.
- Implications: The furan ring contributes to hydrogen bonding, while ethanol improves aqueous solubility (273.3 g/mol molecular weight) .
Example 4: N-[(2,4-dichlorophenyl)-methylideneamino]-4-hydroxybutanamide
- Structural Difference : Dichlorophenyl group and hydroxybutanamide chain.
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Synthetic Strategies
Retrosynthetic Analysis
The target molecule can be dissected into two primary components (Figure 1):
- Pyrazolo[3,4-d]pyrimidin-4(5H)-one core : Derived from cyclocondensation of hydrazines with β-ketoesters or 1,3-diketones.
- N-[(2-Chlorophenyl)methyl]acetamide side chain : Introduced via nucleophilic acyl substitution or coupling reactions.
Key synthetic challenges include:
- Regioselective introduction of the 2-hydroxyethyl group at N1.
- Stability of the acetamide under cyclization conditions.
Stepwise Synthetic Procedures
Route 1: Cyclocondensation Followed by Functionalization
Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-Oxopyrazolo[3,4-d]Pyrimidine-5-Carboxylic Acid
Procedure :
- React 4,6-dichloro-5-formylpyrimidine (1.0 equiv) with 2-hydroxyethylhydrazine (1.2 equiv) in ethanol at 0–5°C for 2 hr.
- Oxidize the intermediate pyrazoline to pyrazole using iodine in DMF.
- Hydrolyze the C5 chloride to carboxylic acid using NaOH (2M, reflux, 4 hr).
Step 2: Acetamide Formation
Procedure :
Route 2: Multicomponent One-Pot Synthesis
Procedure :
Optimization and Mechanistic Insights
Characterization Data
Spectral Analysis
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18, MeOH:H₂O) | 99.2 |
| Elemental Analysis | C: 54.1; H: 4.3; N: 17.2 |
Applications and Derivatives
The compound’s structure aligns with CDK2 inhibitors and antimicrobial agents. Modifications to the 2-hydroxyethyl group (e.g., alkylation) or acetamide chain (e.g., fluorination) enhance bioactivity.
Q & A
Q. What are the key structural features and physicochemical properties of this compound?
The compound’s IUPAC name, molecular formula (C₁₆H₁₆ClN₅O₃), and molecular weight (361.79 g/mol) are critical identifiers . Its pyrazolo[3,4-d]pyrimidine core is substituted with a 2-chlorobenzyl group and a 2-hydroxyethyl side chain, which influence solubility and reactivity. Physicochemical properties such as logP (lipophilicity) and hydrogen-bonding capacity can be computationally derived using PubChem tools .
Q. What synthetic methodologies are reported for pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Synthesis typically involves multi-step protocols:
- Core formation : Cyclization of pyrazole precursors with pyrimidine-building reagents (e.g., 5-amino-1H-pyrazole-4-carboxamide reacting with chlorophenyl derivatives under basic conditions) .
- Substituent introduction : Nucleophilic substitution or acylation reactions to attach the 2-chlorobenzyl and hydroxyethyl groups . Reaction optimization often requires temperature control (60–100°C), inert atmospheres, and catalysts like triethylamine .
Q. How is structural purity validated for this compound?
Analytical methods include:
- NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.42–7.58 ppm for chlorophenyl groups) .
- Mass spectrometry : Validates molecular weight via [M+H]⁺ peaks at m/z 362.79 .
- HPLC : Assesses purity (>95% as reported in commercial-grade syntheses) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of pyrazolo[3,4-d]pyrimidine functionalization?
Regioselectivity in substitutions (e.g., at N1 vs. C5 positions) is controlled by:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient carbons .
- Catalysts : Bases like K₂CO₃ promote deprotonation of hydroxyl or amine groups, directing reactivity . Conflicting results in similar derivatives (e.g., unexpected C5 acylation vs. N1 alkylation) highlight the need for kinetic vs. thermodynamic pathway analysis .
Q. What mechanisms underlie its reported biological activities (e.g., antimicrobial, anticancer)?
The pyrazolo[3,4-d]pyrimidine scaffold is a kinase inhibitor mimetic, potentially targeting ATP-binding pockets in enzymes like PI3K or CDKs .
- Antimicrobial action : Chlorophenyl and hydroxyethyl groups may disrupt bacterial membrane integrity via hydrophobic interactions .
- Anticancer activity : Oxo groups at C4 enable hydrogen bonding with catalytic lysine residues in kinases, as seen in analogs with IC₅₀ values <10 µM .
Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?
Comparative studies show:
- Chlorophenyl vs. fluorophenyl : Chlorine’s electronegativity enhances binding to hydrophobic pockets, increasing potency against cancer cell lines (e.g., 30% higher activity in chlorophenyl derivatives vs. fluorophenyl) .
- Hydroxyethyl vs. methoxyethyl : Hydroxyethyl improves solubility but reduces membrane permeability, requiring prodrug strategies .
Q. How to resolve contradictions in reported biological data for structurally similar compounds?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM for analogs) may arise from:
- Assay variability : Differences in cell lines (HeLa vs. MCF-7) or incubation times .
- Stereochemical factors : Unreported enantiomeric purity (e.g., racemic mixtures vs. single enantiomers) . Standardized protocols (e.g., NIH/NCATS guidelines) are recommended for cross-study comparisons.
Methodological Recommendations
Optimizing oxidation/reduction reactions for derivative synthesis
- Oxidation : Use H₂O₂/Fe²⁺ (Fenton’s reagent) for controlled epoxidation of allyl groups without degrading the pyrimidine core .
- Reduction : NaBH₄ in THF selectively reduces ketones to alcohols while preserving amide bonds .
Designing SAR studies for this compound
Prioritize modifications at:
- C5 acetamide : Replace with sulfonamide or urea to modulate kinase selectivity .
- N1 hydroxyethyl : Introduce PEG chains to enhance pharmacokinetics .
Validating target engagement in biological assays
Use techniques like:
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified kinases .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
